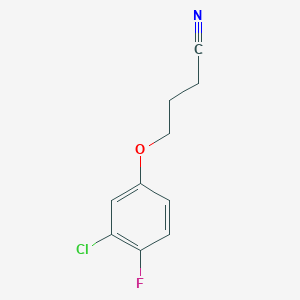

4-(3-Chloro-4-fluoro-phenoxy)butanenitrile

Description

4-(3-Chloro-4-fluoro-phenoxy)butanenitrile (CAS: 1342711-20-9; synonyms: ZINC70168498, AKOS008951020) is a halogenated aromatic nitrile compound. Its structure comprises a butanenitrile backbone substituted with a 3-chloro-4-fluorophenoxy group.

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFNO/c11-9-7-8(3-4-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYMNAPQCPQRSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCC#N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluoro-phenoxy)butanenitrile typically involves the reaction of 3-chloro-4-fluorophenol with 4-bromobutanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Chloro-4-fluoro-phenoxy)butanenitrile may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluoro-phenoxy)butanenitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.

Oxidation and reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Potassium carbonate in DMF.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Coupling reactions: Palladium catalysts with boronic acids.

Major Products Formed

Reduction: 4-(3-Chloro-4-fluoro-phenoxy)butylamine.

Oxidation: 4-(3-Chloro-4-fluoro-phenoxy)butanoic acid.

Coupling reactions: Various biaryl compounds depending on the boronic acid used.

Scientific Research Applications

4-(3-Chloro-4-fluoro-phenoxy)butanenitrile is used in several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

Industry: As an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluoro-phenoxy)butanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents can enhance binding affinity and specificity for certain molecular targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogues of 4-(3-Chloro-4-fluoro-phenoxy)butanenitrile

Table 2: Comparative Properties

Biological Activity

4-(3-Chloro-4-fluoro-phenoxy)butanenitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a nitrile group attached to a butane chain, linked to a phenoxy group that is substituted with chlorine and fluorine atoms. The unique structure of this compound suggests possible interactions with biological systems, making it a subject of interest in pharmacological research.

The biological activity of 4-(3-Chloro-4-fluoro-phenoxy)butanenitrile is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitrile group may undergo hydrolysis or reduction, leading to the formation of biologically active metabolites. Additionally, the halogen substituents (chlorine and fluorine) can enhance binding affinity to specific receptors or enzymes, modulating biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds similar to 4-(3-Chloro-4-fluoro-phenoxy)butanenitrile exhibit antimicrobial properties. For instance, studies on structurally related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 4-(3-Chloro-4-fluoro-phenoxy)butanenitrile | E. coli | 15 |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Case Study: Anticancer Effects

A study conducted on human breast cancer cell lines demonstrated that treatment with 4-(3-Chloro-4-fluoro-phenoxy)butanenitrile resulted in a significant reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

Cytotoxicity and Safety Profile

Evaluations of cytotoxicity have shown that while the compound exhibits effective biological activity, it is crucial to assess its safety profile. In vitro assays on normal human cell lines indicated that the compound has a moderate cytotoxic effect, necessitating further studies to establish safe dosage levels for potential therapeutic use.

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological effects of halogenated phenoxy compounds. The presence of both chlorine and fluorine atoms appears to enhance the lipophilicity and membrane permeability of these compounds, facilitating their interaction with cellular targets.

Summary of Key Findings

- Antimicrobial Activity : Effective against multiple bacterial strains.

- Anticancer Potential : Induces apoptosis in cancer cell lines.

- Cytotoxicity : Moderate effects on normal cells; further safety assessments needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.